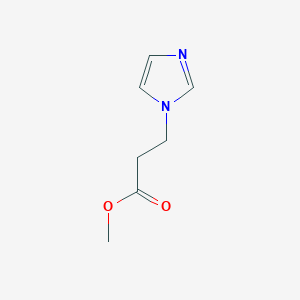

methyl 3-(1H-imidazol-1-yl)propanoate

CAS No.: 18999-46-7

Cat. No.: VC8085281

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18999-46-7 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | methyl 3-imidazol-1-ylpropanoate |

| Standard InChI | InChI=1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3 |

| Standard InChI Key | XITPCSZYASXMFB-UHFFFAOYSA-N |

| SMILES | COC(=O)CCN1C=CN=C1 |

| Canonical SMILES | COC(=O)CCN1C=CN=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-(1H-imidazol-1-yl)propanoate features a propanoate backbone esterified with a methyl group at the carbonyl end and substituted with a 1H-imidazol-1-yl moiety at the β-position. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, introduces aromaticity and hydrogen-bonding capabilities, while the ester group enhances solubility in organic solvents . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 3-imidazol-1-ylpropanoate |

| CAS RN | 18999-46-7 |

| SMILES | COC(=O)CCN1C=CN=C1 |

| InChI | InChI=1S/C7H10N2O2/c1-11-7(10)4-5-9-3-2-8-6-9/h2-3,6H,4-5H2,1H3 |

The planar imidazole ring facilitates π-π stacking interactions, which are critical in coordination chemistry and supramolecular assemblies .

Synthesis and Manufacturing

Industrial-Scale Synthesis

The compound is typically synthesized via a Michael addition between imidazole derivatives and methyl acrylate, followed by esterification. A representative protocol involves:

-

Step 1: Reacting imidazole with methyl acrylate in a solvent-free system under basic conditions to form the β-imidazolylpropanoate intermediate.

-

Step 2: Saponification with aqueous sodium hydroxide to yield the sodium salt, which is subsequently acidified and esterified with methanol .

This two-step process achieves yields exceeding 90%, as demonstrated in large-scale productions . Alternative routes include catalytic aza-Michael additions using ionic liquids like [n-butyl urotropinium]OH to enhance regioselectivity.

Crystallization and Purification

Post-synthesis, the crude product is purified via recrystallization from isopropanol or ethyl acetate, yielding off-white to colorless solids with >99% purity . Crystallographic studies reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice .

Physicochemical Properties

Thermal and Solubility Profiles

Methyl 3-(1H-imidazol-1-yl)propanoate exhibits moderate thermal stability, decomposing above 250°C. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 42–45°C (hydrochloride salt) | |

| Boiling Point | 328°C (estimated) | |

| Density | 1.183 g/cm³ | |

| Solubility | Soluble in DCM, methanol; insoluble in hexane |

The ester’s hydrophilicity (logP = -0.55) enables compatibility with polar aprotic solvents, making it suitable for reactions in DMF or THF .

Chemical Reactivity and Derivatives

Hydrolysis and Ester Exchange

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-(1H-imidazol-1-yl)propanoic acid, a precursor for metal-organic frameworks (MOFs) . For example, reaction with NaOH produces the sodium salt, which coordinates with Zn²⁺ to form porous polymers :

Coordination Chemistry

Zinc(II) coordination polymers derived from this ligand exhibit tetrahedral geometry, with each Zn²⁺ center bonded to two imidazole nitrogens and two carboxylate oxygens . These polymers demonstrate non-porous behavior (BET surface area <10 m²/g) but show potential in gas storage due to their tunable hydrophilicity .

Applications in Medicinal Chemistry and Materials Science

Antifungal Agents

Derivatives such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters exhibit potent anti-Candida activity. Compound 5a (MIC = 0.0833 μmol/mL) outperforms fluconazole (MIC >1.6325 μmol/mL) by targeting fungal lanosterol 14α-demethylase . Molecular docking studies confirm hydrogen bonding with the enzyme’s heme cofactor .

Drug Intermediate

The compound serves as a key intermediate in synthesizing methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a building block for histidine analogs in peptide-drug conjugates . Its imidazole ring chelates metal ions, enhancing drug delivery systems .

Coordination Polymers

In materials science, zinc(II) coordination polymers incorporating this ligand exhibit luminescent properties and stability up to 300°C, making them candidates for sensors and catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume